Cas no 36545-53-6 (6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-)
36545-53-6 structure
Product Name:6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-
CAS-Nr.:36545-53-6
MF:C30H30O7
MW:502.555009365082
CID:316755
PubChem ID:5316250
Update Time:2025-04-19
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-
- Cycloheterophyllin
- 6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-
- Acylated oxime isatin derivative,18
- cycloheterphyllin
- HMS2269P06
- LMPK12110921
- 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methyl-2-butenyl)-6-(2-methyl-1-propenyl)-6H,7H,11H-bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one, 9CI
- HY-N3667
- CS-0024025
- FS-9310
- CHEBI:175844
- MLS000697580
- 6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{16,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one
- CHEMBL461820
- BDBM53429
- 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one
- AKOS032961800
- 6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one
- cid_5316250
- NCGC00247520-01
- DTXSID20957840
- SMR000470928
- 36545-53-6
- 6H,7H,11H-Bis(1)benzopyrano(4,3-b'':6',7'-e)pyran-7-one, 2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-butenyl)-6-(2-methyl-1-propenyl)-, (+)-
- DA-62590
- SCHEMBL26679503
-
- MDL: MFCD20275015
- Inchi: 1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3
- InChI-Schlüssel: ZZPIXEJZTXAVCX-UHFFFAOYSA-N
- Lächelt: O1C2C(C=CC1(C)C)=C(C1C(C3C(/C=C(\C)/C)OC4C=C(C(=CC=4C=3OC=1C=2C/C=C(\C)/C)O)O)=O)O
Berechnete Eigenschaften
- Genaue Masse: 502.19900
- Monoisotopenmasse: 502.199153
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1040
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 105
- XLogP3: 6.8
Experimentelle Eigenschaften
- Farbe/Form: Yellow powder
- Dichte: 1.38
- Siedepunkt: 741.4°Cat760mmHg
- Flammpunkt: 246.3°C
- Brechungsindex: 1.68
- PSA: 109.36000
- LogP: 6.66940
- Dampfdruck: 0.0±2.5 mmHg at 25°C
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:(BD299640)
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1542-1 mg |
Cycloheterophyllin |
36545-53-6 | 1mg |
¥2833.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1542-5mg |
Cycloheterophyllin |
36545-53-6 | 5mg |
¥ 3940 | 2024-07-20 | ||
| TargetMol Chemicals | TN1542-5 mg |
Cycloheterophyllin |
36545-53-6 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN1542-1 mL * 10 mM (in DMSO) |
Cycloheterophyllin |
36545-53-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| A2B Chem LLC | AF82776-5mg |
Cycloheterophyllin |
36545-53-6 | 98% | 5mg |
$3080.00 | 2024-04-20 | |
| TargetMol Chemicals | TN1542-1 ml * 10 mm |
Cycloheterophyllin |
36545-53-6 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 |
6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)- Verwandte Literatur
-
Alok Kumar Verma,Ram Pratap Nat. Prod. Rep. 2010 27 1571
-
T. Nomura,Y. Hano Nat. Prod. Rep. 1994 11 205
-
3. Index pages
36545-53-6 (6H,7H,11H-Bis[1]benzopyrano[4,3-b:6',7'-e]pyran-7-one,2,3,8-trihydroxy-11,11-dimethyl-13-(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-,(+)-) Verwandte Produkte
- 62596-34-3(Cyclomulberrochromene)
- 19275-51-5(Cyclomulberrin)
- 62596-29-6(Morusin)
- 145643-96-5(6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-7-one,3,8,10-trihydroxy-6-(2-methyl-1-propenyl)-)
- 62949-93-3(Morusinol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz